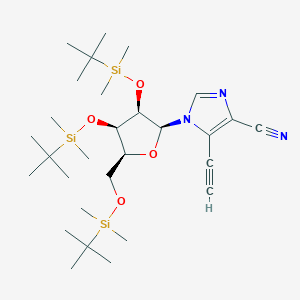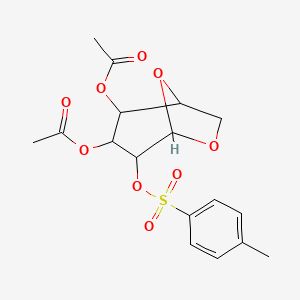
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is a specialized chemical compound used primarily in the field of carbohydrate chemistry. This compound is notable for its role in the synthesis and modification of glycosides, which are essential in various biological and chemical processes. Its structure includes multiple functional groups, making it a versatile intermediate in synthetic organic chemistry.
Mechanism of Action
Target of Action
The primary target of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is the Herpes Simplex Virus-1 (HSV-1) . HSV-1 is a virus that causes infections of the mouth, skin, eyes, and central nervous system. It is one of the most common viruses affecting humans.
Mode of Action
This compound interacts with HSV-1 by inhibiting viral replication . The unique acetyl and tosyl groups of this compound play a crucial role in this inhibition .
Biochemical Pathways
It is known that the compound interferes with the replication process of hsv-1 . This interference could potentially affect various biochemical pathways involved in viral replication and protein synthesis.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in ethyl acetate and methanol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of this compound is the inhibition of HSV-1 replication . This inhibition could potentially lead to a decrease in the severity and duration of HSV-1 infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at -20° C . Additionally, the compound’s solubility in Ethyl Acetate and Methanol suggests that its action could be influenced by the presence of these solvents in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose typically involves the following steps:
Starting Material: The process begins with beta-D-glucopyranose, a common sugar derivative.
Acetylation: The hydroxyl groups at positions 3 and 4 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Anhydro Formation: The 1,6-anhydro bridge is formed through a dehydration reaction, often using acidic conditions.
Sulfonylation: The hydroxyl group at position 2 is then sulfonylated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose undergoes several types of chemical reactions:
Substitution Reactions: The tosyl group can be replaced by various nucleophiles, such as azides, thiols, or amines, leading to a wide range of derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: Though less common, the compound can undergo oxidation or reduction at specific sites, depending on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC).
Major Products
The major products depend on the specific reactions:
Substitution: Azido or thiol derivatives.
Hydrolysis: Deacetylated glucopyranose derivatives.
Oxidation: Oxidized forms of the sugar derivative.
Scientific Research Applications
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is used in various scientific research applications:
Carbohydrate Chemistry: As an intermediate in the synthesis of complex oligosaccharides and glycoconjugates.
Biological Studies: In the study of glycosylation processes and enzyme interactions.
Medicinal Chemistry: Potential antiviral agents, particularly against Herpes Simplex Virus-1.
Industrial Applications: Used in the synthesis of surfactants and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-beta-D-glucopyranose: Lacks the acetyl and tosyl groups, making it less versatile in synthetic applications.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose: Fully acetylated, but lacks the anhydro and tosyl functionalities.
2-O-p-Toluenesulfonyl-beta-D-glucopyranose: Contains the tosyl group but lacks the acetyl protections and anhydro bridge.
Uniqueness
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is unique due to its combination of protective acetyl groups, a reactive tosyl group, and the anhydro bridge. This combination allows for selective reactions and transformations, making it a valuable intermediate in complex synthetic pathways.
Properties
IUPAC Name |
[3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMOPIWZWABELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
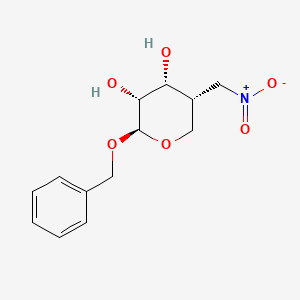
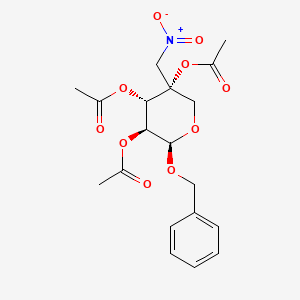
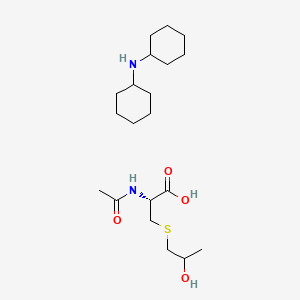
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
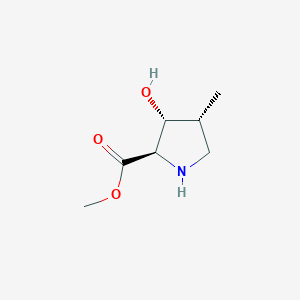

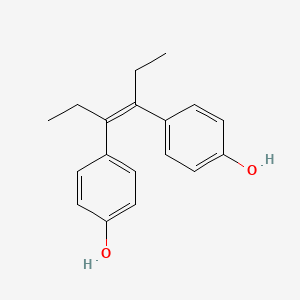
![Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate](/img/structure/B1140136.png)
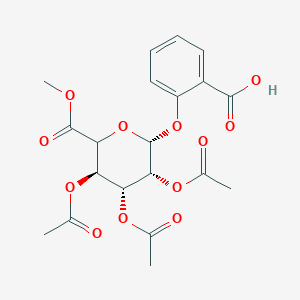
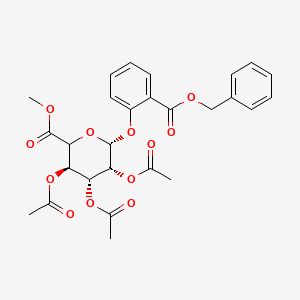

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)
